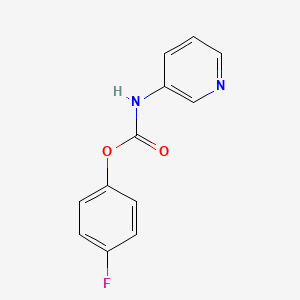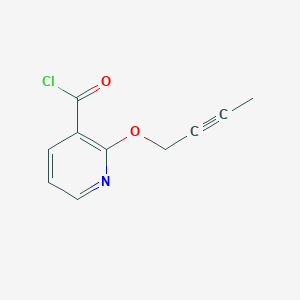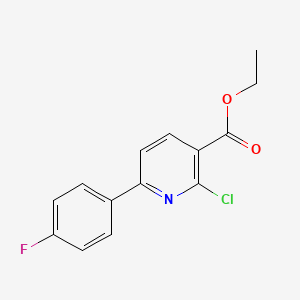
5-Bromo-3-difluoromethoxy-2-fluoropyridine
Overview
Description
5-Bromo-3-difluoromethoxy-2-fluoropyridine is a chemical compound with the molecular formula C6H3BrF3NO It is a halogenated pyridine derivative, characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-difluoromethoxy-2-fluoropyridine typically involves halogenation and fluorination reactions. One common method includes the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate to form 5-bromo-2-fluoro-3-pyridylboronic acid. This intermediate can then undergo Suzuki coupling reactions with various aryl iodides to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-difluoromethoxy-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: Suzuki and Negishi coupling reactions are commonly used to introduce different substituents onto the pyridine ring.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Suzuki Coupling: Utilizes palladium catalysts and aryl boronic acids under mild conditions.
Negishi Coupling: Involves organozinc reagents and palladium catalysts.
Halogen Exchange: Uses anhydrous potassium fluoride for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with aryl iodides can yield various aryl-substituted pyridines, while halogen exchange reactions can produce different halogenated derivatives.
Scientific Research Applications
5-Bromo-3-difluoromethoxy-2-fluoropyridine has several applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It serves as a starting material for the synthesis of various bioactive compounds, including kinase inhibitors and other pharmaceuticals. Additionally, it is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-3-difluoromethoxy-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoropyridine
- 2-Bromo-3-fluoropyridine
- 5-Bromo-2-chloro-3-fluoropyridine
Uniqueness
5-Bromo-3-difluoromethoxy-2-fluoropyridine is unique due to the presence of both bromine and difluoromethoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and drug development.
Properties
IUPAC Name |
5-bromo-3-(difluoromethoxy)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-1-4(12-6(9)10)5(8)11-2-3/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGMZRNDOOKSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine](/img/structure/B1410962.png)












